A Comprehensive Technical Guide to the Physicochemical Characterization of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine
A Comprehensive Technical Guide to the Physicochemical Characterization of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Experimental physical property data for (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is not extensively available in public scientific literature. This guide provides foundational information, predicted properties based on analogous structures, and detailed experimental protocols for the comprehensive physicochemical characterization of this compound.
Introduction
(1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is a chiral amine of interest in medicinal chemistry and drug discovery. Its structure, featuring a stereocenter adjacent to a halogenated pyrimidine ring, makes it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. The 2-chloropyrimidine moiety can serve as a versatile synthetic handle for further functionalization, while the chiral ethylamine portion can facilitate specific interactions with biological targets. A thorough understanding of its physical properties is paramount for its effective use in synthesis, formulation, and biological screening.
This guide presents a systematic approach to the determination of the key physical and chemical properties of (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine. While specific experimental values are not widely reported, we provide robust, field-proven methodologies for their determination, enabling researchers to generate reliable data.
Core Compound Information
While a specific CAS number for the (1R)-enantiomer is not readily found in public databases, its enantiomer, (S)-1-(2-Chloropyrimidin-5-yl)ethan-1-amine, is registered under CAS number 1344523-98-3[1]. The core structural and molecular information for the (1R)-enantiomer is as follows:
| Property | Value | Source |
| Molecular Formula | C6H8ClN3 | Calculated |
| Molecular Weight | 157.60 g/mol | Calculated[1] |
| IUPAC Name | (1R)-1-(2-chloropyrimidin-5-yl)ethanamine | IUPAC Nomenclature |
| SMILES | Cc1cncnc1Cl | Chemical Structure |
Chemical Structure:
Caption: Workflow for Thermodynamic Solubility Determination.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and identity of the compound.
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR):
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Expected Chemical Shifts:
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CH₃ (methyl group): A doublet around 1.4-1.6 ppm.
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CH (methine proton): A quartet around 4.2-4.5 ppm, shifted downfield by the adjacent nitrogen and the pyrimidine ring.
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NH₂ (amine protons): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the range of 1.5-3.0 ppm.
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Pyrimidine protons: Two singlets or doublets in the aromatic region (7.0-9.0 ppm).
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Expected Splitting Patterns:
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The CH₃ protons will be split into a doublet by the adjacent CH proton.
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The CH proton will be split into a quartet by the adjacent CH₃ protons.
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Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.
¹³C NMR (Carbon NMR):
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Expected Chemical Shifts:
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CH₃: ~20-25 ppm.
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CH: ~50-55 ppm.
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Pyrimidine carbons: In the range of 110-165 ppm. The carbon attached to chlorine will be significantly downfield.
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Experimental Protocol:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent.
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.
Causality: IR spectroscopy is used to identify the functional groups present in a molecule.
Expected Absorption Bands:
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N-H stretch (primary amine): Two medium intensity bands in the region of 3300-3500 cm⁻¹. [2]* C-H stretch (aliphatic): Bands in the region of 2850-3000 cm⁻¹. [2]* N-H bend (primary amine): A band around 1590-1650 cm⁻¹. [2]* C=N and C=C stretch (pyrimidine ring): Multiple bands in the 1400-1600 cm⁻¹ region.
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C-N stretch: A band in the 1020-1220 cm⁻¹ region. [2]* C-Cl stretch: A band in the 600-800 cm⁻¹ region.
Experimental Protocol:
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Sample Preparation: The spectrum can be obtained from a neat liquid film between salt plates (NaCl or KBr) or as a KBr pellet if the compound is a solid.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Expected Ions:
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Molecular Ion (M⁺): A peak at m/z 157 and an M+2 peak at m/z 159 with an approximate intensity ratio of 3:1, which is characteristic of the presence of one chlorine atom.
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Base Peak: The most abundant fragment is often from the loss of a methyl group or the cleavage of the C-C bond adjacent to the pyrimidine ring. A likely base peak would be [M-CH₃]⁺ at m/z 142.
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Other Fragments: Fragmentation of the pyrimidine ring and the ethylamine side chain will produce a characteristic pattern.
Experimental Protocol:
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Ionization Method: Electrospray ionization (ESI) or electron impact (EI) can be used. ESI is a softer technique that is more likely to show the molecular ion.
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Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight).
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Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Caption: General Workflow for Mass Spectrometry Analysis.
Conclusion
While (1R)-1-(2-Chloropyrimidin-5-yl)ethylamine is a compound with significant potential in synthetic and medicinal chemistry, its physical properties are not well-documented in publicly accessible sources. This guide provides a robust framework for researchers to systematically characterize this molecule. By following the detailed experimental protocols for determining melting point, boiling point, solubility, and spectroscopic characteristics, scientists can generate the high-quality data necessary for advancing their research and development efforts. The predictive information, grounded in the principles of physical organic chemistry, serves as a valuable starting point for these experimental investigations.
References
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(Pyrimidin-2-yl)ethanamine hydrochloride. PubChem Compound Database. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Chloropyrimidin-5-amine. PubChem Compound Database. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethylamine. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic scheme was developed for the synthesis of newer N‐(1‐(2‐chloropyrimidin‐4‐yl) -. Retrieved from [Link]
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Supporting Information For: S1. (n.d.). DOI. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethylamine. NIST Chemistry WebBook. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-chloropyridin-2-yl)alkylamides 19. Retrieved from [Link]
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ResearchGate. (n.d.). A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Ethylamine. NIST Chemistry WebBook. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. Retrieved from [Link]
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Chemsrc. (2025, September 20). CAS#:1202352-14-4 | (R)-1-(5-Fluoro-pyrimidin-2-yl)-ethylamine. Retrieved from [Link]
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Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Chemistry Stack Exchange. (2020, September 7). Why does ethylamine have two infra-red spectra? Are both correct?. Retrieved from [Link]
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Sources
- 1. 1344523-98-3|(S)-1-(2-Chloropyrimidin-5-yl)ethan-1-amine|BLD Pharm [bldpharm.com]
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